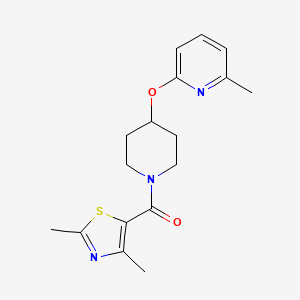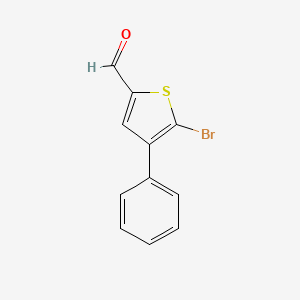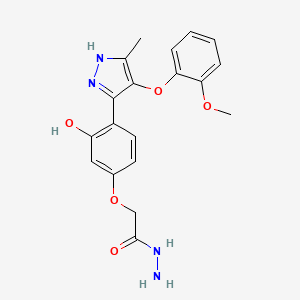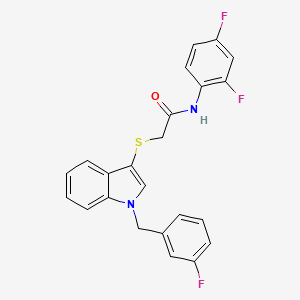
3-methyl-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound “3-methyl-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” is a derivative of isoxazole.
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A specific synthesis of novel 3-methyl-4-phenyl-isoxazole–Carboxamide derivatives was presented in a study . The coupling reaction to form the 3-methyl-4-phenyl-isoxazole–Carboxamide compounds was afforded by using DMAP and EDCI as activating agents and covalent nucleophilic catalysts, respectively .Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been analyzed using various techniques such as IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy . The density functional theory (DFT) analysis was achieved by using the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules .Chemical Reactions Analysis
In the field of drug discovery, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole include a molar mass of 69.06202 g/mol, a density of 1.075 g/ml, and a boiling point of 95 °C (203 °F; 368 K) . Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .Wissenschaftliche Forschungsanwendungen
Sulfonamides, a significant class of synthetic bacteriostatic antibiotics, have been instrumental in treating bacterial infections. Originating as the first class of antibiotics before the advent of penicillin, sulfonamides have found applications across various medical fields, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics (Gulcin & Taslimi, 2018).
Applications in Environmental Remediation
Environmental contamination by sulfamethoxazole, a persistent organic pollutant, is a significant concern due to its transformation into harmful metabolites. Research on cleaner techniques for its removal, including adsorption and photocatalytic degradation, highlights the broader environmental applications of sulfonamide-based compounds (Prasannamedha & Senthil Kumar, 2020).
Photocatalytic Degradation of Contaminants
The study of biochar-supported TiO2-based nanocomposites for the photocatalytic degradation of sulfamethoxazole in water emphasizes the potential of sulfonamide derivatives in improving environmental remediation technologies. These composites have shown significant enhancement in photocatalytic activities, underscoring the role of sulfonamide structures in developing efficient solutions for water treatment (Chandra et al., 2021).
Anticancer Potential
The exploration of isoxazoline-containing natural products, including sulfonamide derivatives, has revealed their importance as anticancer agents. This research domain has recognized the structural and functional versatility of sulfonamide compounds, paving the way for developing novel chemotherapeutic options (Kaur et al., 2014).
Zukünftige Richtungen
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among the described compounds, particular attention was paid to the class of immune stimulators with a potential application in chemotherapy patients . This suggests that “3-methyl-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” and its derivatives could have potential therapeutic utility in the future.
Wirkmechanismus
Target of Action
The primary target of 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is the carbonic anhydrase enzyme . This enzyme plays a crucial role in catalyzing the interconversion between CO2 and water to bicarbonate and a proton .
Mode of Action
The compound interacts with its target, the carbonic anhydrase enzyme, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the enzyme, thereby preventing it from catalyzing its usual reactions .
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. Primarily, it impacts the carbon dioxide hydration pathway . This pathway is responsible for the conversion of carbon dioxide and water into bicarbonate and a proton, a fundamental reaction contributing to pH buffering, metabolism, signaling, and other processes .
Result of Action
The result of the compound’s action is the inhibition of carbonic anhydrase activity. This inhibition leads to a decrease in the conversion of carbon dioxide and water into bicarbonate and a proton . The compound has shown better inhibition against human carbonic anhydrase I, II, and VII compared with acetazolamide, a control drug .
Eigenschaften
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-6-10(18-14-7)11(15)13-8-2-4-9(5-3-8)19(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXTUWKGLDWCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2759588.png)


![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/no-structure.png)





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759599.png)
![5-[[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2759600.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)
